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Compound of Interest

Compound Name: AAA-pNA

Cat. No.: B12382987 Get Quote

Topic: Spectrophotometric Measurement of p-Nitroaniline Release from N-Succinyl-Ala-Ala-Ala-

p-nitroanilide (Suc-Ala₃-pNA)

Audience: Researchers, scientists, and drug development professionals.

Introduction
The quantification of protease activity is fundamental in various fields, including biochemistry,

drug discovery, and diagnostics. A common method involves the use of chromogenic

substrates that release a colored product upon enzymatic cleavage. N-Succinyl-Ala-Ala-Ala-p-

nitroanilide (Suc-Ala₃-pNA) is a well-established chromogenic substrate specifically for the

serine protease, elastase.[1][2][3]

In this assay, elastase hydrolyzes the amide bond between the tripeptide (Ala-Ala-Ala) and p-

nitroaniline (pNA). The substrate, Suc-Ala₃-pNA, is colorless. However, the released pNA

molecule has a distinct yellow color and exhibits strong absorbance at 405-410 nm.[1][4] The

rate of pNA formation, measured as an increase in absorbance over time, is directly

proportional to the elastase activity in the sample.[5] This application note provides a detailed

protocol for measuring elastase activity using Suc-Ala₃-pNA and a spectrophotometer or

microplate reader.
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Caption: Enzymatic cleavage of Suc-Ala₃-pNA by elastase to release the chromophore p-

nitroaniline.

Materials and Methods
Required Equipment and Reagents
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Category Item

Equipment
Spectrophotometer or microplate reader

capable of reading at 410 nm

Temperature-controlled incubation chamber

(25°C or 37°C)

Calibrated pipettes and sterile tips

96-well clear, flat-bottom microplates or quartz

cuvettes

Vortex mixer and microcentrifuge

Reagents
N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-Ala₃-

pNA)

Elastase (e.g., from porcine pancreas) as a

positive control/standard

p-Nitroaniline (pNA) for standard curve

generation

Trizma® base (Tris)

Hydrochloric Acid (HCl) for pH adjustment

Dimethyl sulfoxide (DMSO), if needed for

substrate solubilization

Ultrapure water

Reagent Preparation
Assay Buffer (100 mM Tris-HCl, pH 8.0):

Dissolve 12.1 g of Trizma® base in 900 mL of ultrapure water.

Adjust the pH to 8.0 at 25°C using 1 M HCl.[1]

Add ultrapure water to a final volume of 1 L.
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Store at 4°C.

Substrate Stock Solution (100 mM Suc-Ala₃-pNA):

Dissolve the required amount of Suc-Ala₃-pNA in DMSO to make a 100 mM stock solution.

Note: The substrate may require warming to fully dissolve.[5] Store aliquots at -20°C.

pNA Standard Stock Solution (10 mM):

Dissolve 13.8 mg of p-nitroaniline in 10 mL of DMSO.

Store this stock solution in the dark at 4°C.

Enzyme Solution:

Immediately before use, prepare a solution of elastase in cold (4°C) Assay Buffer to a

working concentration (e.g., 0.2–0.5 units/mL).[1] Keep the solution on ice.

Experimental Protocols
Protocol 1: Generation of a p-Nitroaniline (pNA)
Standard Curve
A standard curve is essential to convert absorbance values (OD) into the molar amount of pNA

released.

Prepare a series of dilutions of the 10 mM pNA Standard Stock Solution in Assay Buffer as

described in the table below.

Add 200 µL of each standard dilution to separate wells of a 96-well plate.

Include a blank well containing 200 µL of Assay Buffer only.

Measure the absorbance at 410 nm.

Subtract the absorbance of the blank from all other readings.
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Plot the corrected absorbance (OD₄₁₀) versus the concentration of pNA (µM) and perform a

linear regression to obtain the slope.

Final pNA Conc.

(µM)

10 mM pNA Stock

(µL)
Assay Buffer (µL) Total Volume (µL)

0 0 1000 1000

25 2.5 997.5 1000

50 5 995 1000

100 10 990 1000

150 15 985 1000

200 20 980 1000

250 25 975 1000

Protocol 2: Kinetic Assay of Elastase Activity
This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL.
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Caption: General experimental workflow for the kinetic protease assay.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b12382987?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12382987?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Setup: For each sample, blank, and control, prepare wells as described in the table

below. It is recommended to perform all measurements in triplicate.

Component Sample Well (µL) Substrate Blank (µL) Positive Control (µL)

Assay Buffer 170 180 170

Test Sample 20 0 0

Positive Control

Enzyme
0 0 20

Assay Buffer 0 20 0

Sub-Total Volume 190 200 190

Substrate Preparation: Prepare a working solution of Suc-Ala₃-pNA by diluting the stock

solution in Assay Buffer to a final concentration of 2 mM. For a final assay concentration of

0.2 mM, you will add 10 µL of a 4 mM working solution (or 20 µL of a 2 mM solution,

adjusting buffer volumes accordingly). The final substrate concentration should be optimized

based on the enzyme's Michaelis-Menten constant (Km).

Initiate Reaction:

Pre-incubate the microplate with the components from Step 1 at the desired temperature

(e.g., 25°C) for 5 minutes.[1]

To initiate the reaction, add 10 µL of the 4 mM Suc-Ala₃-pNA working solution to the

Sample and Positive Control wells. Do not add substrate to the Substrate Blank well.

Mix the contents of the wells immediately, avoiding bubbles.

Measure Absorbance:

Immediately place the plate in the spectrophotometer.

Record the absorbance at 410 nm every minute for 10-20 minutes.[1][3]

Data Analysis and Calculations
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The rate of the enzymatic reaction is determined from the linear portion of the absorbance vs.

time plot.

Calculate the Rate of Absorbance Change (ΔOD/min):

For each well, plot OD₄₁₀ against time (in minutes).

Determine the slope of the initial, linear phase of this curve. This slope is your reaction

rate in ΔOD/min.

Subtract the rate of the substrate blank (which accounts for any non-enzymatic hydrolysis)

from the rates of the sample and positive control wells.

Calculate Enzyme Activity: The activity can be calculated using the Beer-Lambert law: A = εcl

A = Absorbance (dimensionless)

ε = Molar extinction coefficient for pNA at 410 nm = 8,800 M⁻¹cm⁻¹[3]

c = Concentration of pNA (mol/L or M)

l = Path length of the cuvette or well (cm). For a 96-well plate with 200 µL, this is typically

~0.5-0.6 cm. It must be determined empirically or provided by the manufacturer. For a

standard 1 cm cuvette, l=1.
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Caption: Logical flow for calculating enzyme activity from raw absorbance data.

Calculation Formula:

Activity (µmol/min/mL or U/mL) = [ (ΔOD/min) * V_total ] / [ ε * l * V_enzyme ]

ΔOD/min: Rate of absorbance change (corrected for blank).

V_total: Total volume of the assay in µL (e.g., 200 µL).

ε: Molar extinction coefficient in µM⁻¹cm⁻¹ (8.8 µM⁻¹cm⁻¹).

l: Path length in cm.

V_enzyme: Volume of the enzyme sample added in µL (e.g., 20 µL).
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Unit Definition: One unit of elastase activity is defined as the amount of enzyme that hydrolyzes

1.0 µmole of Suc-Ala₃-pNA per minute at a specific pH and temperature (e.g., pH 8.0 at 25°C).

[1]

Expected Results
The pNA standard curve should yield a linear plot with an R² value > 0.99. The kinetic assay

should show a time-dependent increase in absorbance for wells containing active enzyme. The

rate should be linear for the initial phase of the reaction before substrate depletion or product

inhibition occurs.

Sample Data: pNA Standard Curve
pNA Conc. (µM) Avg. Corrected OD₄₁₀

0 0.000

25 0.121

50 0.245

100 0.488

150 0.730

200 0.975

This data can be used to generate a standard curve to directly determine the concentration of

pNA released in the enzymatic assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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